molecular formula C23H28O6 B118691 Prednisone acetate CAS No. 125-10-0

Prednisone acetate

Cat. No.: B118691
CAS No.: 125-10-0
M. Wt: 400.5 g/mol
InChI Key: MOVRKLZUVNCBIP-RFZYENFJSA-N
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Scientific Research Applications

Prednisone acetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Prednisone acetate, also known as Prednisone 21-acetate, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

This compound is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone then binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and suppression of the immune system .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is known to up-regulate several enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . This regulation can influence the body’s metabolic processes.

Pharmacokinetics

This compound’s pharmacokinetics involve its conversion to prednisolone in the liver, which is then metabolized further . The half-life of prednisone is about 2-3 hours, indicating a relatively short duration of action . The drug is predominantly excreted in the urine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and suppression of the immune system . This makes it effective in treating a wide variety of conditions, including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions, as well as in organ transplant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing agents such as barbiturates, phenytoin, and rifampicin can accelerate the clearance of prednisolone, potentially affecting the drug’s efficacy . Furthermore, the drug’s action can be affected by the patient’s physiological state, including liver function, as the drug needs to be converted to its active form in the liver .

Safety and Hazards

Prednisone acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is moderately to severely irritating to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Prednisone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized to prednisolone, which is then further metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), among others . The interactions of this compound with these biomolecules are primarily through binding interactions, leading to changes in their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses virtually every component of the inflammatory process, inhibits the production of pro-inflammatory proteins, and reduces the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to prednisolone, which then exerts its effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisone acetate typically begins with the steroid sapogenin, diosgenin. The process involves several steps, including hydroxylation, dehydrogenation, and esterification . One common method involves the protection of the 3,20-keto groups, reduction of the 11-keto group, esterification of the 21-hydroxyl group, and subsequent deprotection and hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation and enzymatic processes to achieve the desired structural modifications. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Prednisone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include prednisolone, which is obtained through the reduction of this compound, and other corticosteroid derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its balance of potency and duration of action, making it suitable for a wide range of therapeutic applications. Its conversion to prednisolone in the liver allows for a controlled release of the active compound, providing sustained therapeutic effects .

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVRKLZUVNCBIP-RFZYENFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154539
Record name Prednisone 21-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-10-0
Record name Prednisone acetate
Source CAS Common Chemistry
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Record name Prednisone 21-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14646
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Record name Prednisone acetate
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Record name Prednisone 21-acetate
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Record name Prednisone 21-acetate
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Record name PREDNISONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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